molecular formula C5H5IN2O B12844734 6-Amino-2-iodopyridin-3-ol

6-Amino-2-iodopyridin-3-ol

Cat. No.: B12844734
M. Wt: 236.01 g/mol
InChI Key: JNQBDUJHXQCTIF-UHFFFAOYSA-N
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Description

6-Amino-2-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₅H₅IN₂O and a molecular weight of 252.01 g/mol. Structurally, it features an amino group (-NH₂) at position 6, an iodine atom at position 2, and a hydroxyl group (-OH) at position 3 of the pyridine ring. Its synthesis likely involves iodination and amination steps, leveraging methodologies similar to those described for related pyridine derivatives .

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

6-amino-2-iodopyridin-3-ol

InChI

InChI=1S/C5H5IN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8)

InChI Key

JNQBDUJHXQCTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-iodopyridin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 2-amino-3-hydroxypyridine. The reaction typically uses iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 2nd position .

Industrial Production Methods: Industrial production methods for 6-Amino-2-iodopyridin-3-ol are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives has been explored as a promising method for the preparation of various hydroxylated pyridines .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like potassium t-butoxide, cesium t-butoxide, and triethylamine are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.

    Oxidation Reactions: Products include pyridones or other oxidized derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

6-Amino-2-iodopyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-iodopyridin-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyridine derivatives are highly influenced by substituent positions and types. Below is a comparative analysis of 6-amino-2-iodopyridin-3-ol with analogous compounds:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
6-Amino-2-iodopyridin-3-ol NH₂ (6), I (2), OH (3) C₅H₅IN₂O 252.01 Drug research (antiviral)
6-Amino-4-chloro-5-iodopyridin-3-ol NH₂ (6), Cl (4), I (5), OH (3) C₅H₄ClIN₂O 286.46 Synthetic intermediate
2-Amino-6-methylpyridin-3-ol NH₂ (2), CH₃ (6), OH (3) C₆H₈N₂O 124.14 Not specified
6-Iodopyridin-3-ol I (6), OH (3) C₅H₄INO 220.99 Antibacterial precursor

Key Observations :

  • Halogen Effects: The iodine atom in 6-amino-2-iodopyridin-3-ol enhances electrophilic substitution reactivity compared to methyl or chlorine substituents in analogs. Iodine’s heavy atom effect may also influence pharmacokinetics (e.g., increased lipophilicity) .
  • Amino Group Position: The amino group at position 6 (vs.

Physicochemical Properties

Table 3: Physical Properties
Compound Melting Point (°C) Solubility
6-Amino-2-iodopyridin-3-ol Not reported Likely polar organic solvents*
6-Iodopyridin-3-ol 148–150 Alcohols, ethers, chlorinated hydrocarbons
2-Amino-6-methylpyridin-3-ol Not reported Water (moderate due to -NH₂/-OH)

*Inferred from analogs: The amino and hydroxyl groups enhance solubility in polar solvents compared to non-amino derivatives like 6-iodopyridin-3-ol .

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